molecular formula C4H7ClN2S B3351179 5-chloro-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 34025-37-1

5-chloro-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No.: B3351179
CAS No.: 34025-37-1
M. Wt: 150.63 g/mol
InChI Key: QLHLWORZLFQQAS-UHFFFAOYSA-N
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Description

5-Chloro-5,6-dihydro-4H-1,3-thiazin-2-amine is a heterocyclic compound with the molecular formula C₄H₇ClN₂S. It is a member of the thiazine family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . This method is favored for its efficiency and the relatively mild conditions required.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-5,6-dihydro-4H-1,3-thiazin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of 5-chloro-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-4H-1,3-thiazin-2-amine: Lacks the chlorine atom at the 5-position.

    5-Chloro-4H-1,3-thiazin-2-amine: Lacks the dihydro group at the 5,6-positions.

    5,6-Dihydro-4H-1,3-thiazin-2-thiol: Contains a thiol group instead of an amine group at the 2-position.

Uniqueness

5-Chloro-5,6-dihydro-4H-1,3-thiazin-2-amine is unique due to the presence of both the chlorine atom and the dihydro group, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-chloro-5,6-dihydro-4H-1,3-thiazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN2S/c5-3-1-7-4(6)8-2-3/h3H,1-2H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHLWORZLFQQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC(=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855406
Record name 5-Chloro-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34025-37-1
Record name 5-Chloro-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-5,6-dihydro-4H-1,3-thiazin-2-amine
Reactant of Route 2
5-chloro-5,6-dihydro-4H-1,3-thiazin-2-amine
Reactant of Route 3
5-chloro-5,6-dihydro-4H-1,3-thiazin-2-amine
Reactant of Route 4
5-chloro-5,6-dihydro-4H-1,3-thiazin-2-amine
Reactant of Route 5
5-chloro-5,6-dihydro-4H-1,3-thiazin-2-amine
Reactant of Route 6
5-chloro-5,6-dihydro-4H-1,3-thiazin-2-amine

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